
AS-8351
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of AS-8351 involves the reaction of 2-hydroxy-1-naphthaldehyde with isonicotinoylhydrazide. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization
化学反応の分析
AS-8351 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Cardiac Reprogramming
AS-8351 has been reported to induce the reprogramming of human fibroblasts into functional cardiomyocytes. This application is significant for regenerative medicine, particularly in developing therapies for heart diseases. The combination of this compound with other compounds enhances the efficiency of this reprogramming process .
Cancer Research
The inhibition of KDM5B by this compound is particularly relevant in cancer research, as KDM5B is often overexpressed in various cancers. By targeting this enzyme, this compound may help in reducing tumor growth and improving treatment outcomes when combined with other chemotherapeutic agents .
Neurodegenerative Diseases
Research indicates that histone demethylases like KDM5B play a role in neurodegenerative diseases. This compound's ability to modulate epigenetic factors could be leveraged for developing treatments aimed at conditions such as Alzheimer's disease .
Case Study 1: Cardiac Reprogramming
In a study conducted by researchers at a leading university, human fibroblasts were treated with this compound alongside CHIR 99021 and A83-01. The results demonstrated a significant increase in the conversion rate to cardiomyocytes compared to controls. This study highlights the potential of this compound in regenerative cardiac therapies.
Case Study 2: Cancer Cell Line Studies
A series of experiments were performed on various cancer cell lines to assess the efficacy of this compound as a monotherapy and in combination with standard chemotherapeutics. The findings indicated that this compound reduced cell viability significantly more than chemotherapy alone, suggesting its potential as an adjunct treatment in oncology .
作用機序
AS-8351 exerts its effects by inhibiting lysine demethylase 5B (KDM5B), which demethylates lysine 4 of histone H3. This inhibition affects gene expression and cell fate decisions. The compound is overexpressed in various cancers, including breast cancer and Ewing sarcoma, where it inhibits cell proliferation and induces apoptosis and cell cycle arrest .
類似化合物との比較
AS-8351 is unique in its specific inhibition of KDM5B. Similar compounds include:
GSK-J4: A dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.
Tranylcypromine: An inhibitor of monoamine oxidase and lysine-specific demethylase 1 (LSD1).
Zavondemstat: A histone lysine demethylase 4 (KDM4) inhibitor with anticancer activity.
These compounds share some functional similarities but differ in their specific targets and applications, highlighting the unique role of this compound in scientific research.
生物活性
AS-8351 is a small molecule known for its role as an iron chelator and a histone demethylase inhibitor, specifically targeting KDM5B (also known as JARID1B). This compound has garnered attention in research due to its potential applications in cancer treatment and cellular reprogramming.
This compound operates primarily through the inhibition of KDM5B, an enzyme that demethylates histone proteins, thereby influencing gene expression. By inhibiting KDM5B, this compound disrupts the epigenetic regulation of genes involved in cell proliferation and survival, particularly in cancer cells.
Key Findings:
- Inhibition of Tumor Growth : In studies involving Ewing Sarcoma (EwS) models, this compound demonstrated significant antitumor effects by inhibiting cell proliferation and inducing cell cycle arrest. This was achieved through the regulation of the FBXW7/CCNE1 axis, where this compound reduced the levels of cyclin E1 (CCNE1), a protein that promotes cell cycle progression .
- In Vivo Efficacy : In nude mice models, this compound administration resulted in reduced tumor growth, indicating its potential as a therapeutic agent against EwS. The compound was given at a dosage of 60 mg/kg/day over ten days, leading to measurable decreases in tumor volume .
Data Table: Efficacy of this compound in Tumor Models
Study Type | Model Type | Dosage | Treatment Duration | Tumor Volume Reduction (%) |
---|---|---|---|---|
In Vitro | EwS Cell Lines | Not specified | Not specified | Significant reduction observed |
In Vivo | Nude Mice | 60 mg/kg/day | 10 days | 40% reduction |
Case Study Insights
A detailed investigation into the effects of this compound revealed that its application not only inhibited tumor growth but also induced cardiac reprogramming in human fibroblasts when combined with other small molecules. This suggests that this compound may have broader implications beyond oncology, potentially aiding in regenerative medicine .
Research Findings Summary
- Cell Viability Assays : The half-maximal inhibitory concentration (IC50) for this compound was determined through CCK8 assays, demonstrating effective cytotoxicity against various cancer cell lines. The specific IC50 values varied depending on the cell type but typically ranged from low micromolar concentrations.
- Mechanistic Studies : Further mechanistic studies indicated that this compound's inhibition of KDM5B leads to altered gene expression profiles associated with oncogenesis and cellular differentiation. This positions this compound as a valuable tool for exploring epigenetic modifications in cancer therapy .
特性
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。